Tert-butyl N-(5-bromo-2-cyanophenyl)carbamate
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Overview
Description
Tert-butyl N-(5-bromo-2-cyanophenyl)carbamate is a chemical compound with the molecular formula C12H13BrN2O2 and a molecular weight of 297.15 g/mol . It is a solid compound that is often used in various chemical and biological research applications.
Preparation Methods
The synthesis of tert-butyl N-(5-bromo-2-cyanophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-bromo-2-cyanophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Tert-butyl N-(5-bromo-2-cyanophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Oxidation and Reduction:
Scientific Research Applications
Tert-butyl N-(5-bromo-2-cyanophenyl)carbamate is used in a variety of scientific research applications, including:
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-2-cyanophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Tert-butyl N-(5-bromo-2-cyanophenyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl N-(2-bromo-5-cyanophenyl)carbamate: This compound has a similar structure but with the bromine atom in a different position on the phenyl ring.
Tert-butyl N-(5-bromo-2,3-difluorophenyl)carbamate: This compound has additional fluorine atoms on the phenyl ring, which can affect its chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl N-(5-bromo-2-cyanophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14/h4-6H,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLBVNGJRIBESP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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